molecular formula C9H12FN3O2S2 B587692 Emtricitabine 6'-Disulfide CAS No. 1246819-86-2

Emtricitabine 6'-Disulfide

Cat. No. B587692
M. Wt: 277.332
InChI Key: FVBDQZPRPOQFGT-NKWVEPMBSA-N
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Description

Emtricitabine 6’-Disulfide is a compound with the molecular formula C16 H18 F2 N6 O4 S4 and a molecular weight of 524.609 . It is an impurity of Emtricitabine synthesis . Emtricitabine is a nucleoside reverse transcriptase inhibitor used for the treatment and prophylaxis of HIV .


Synthesis Analysis

A continuous flow sulfuryl chloride-based reaction has been used in the synthesis of a key intermediate in a new route toward Emtricitabine . The process begins with a Fischer esterification between L-menthol and thioglycolic acid. The menthyl thioglycolate is then treated with SO2Cl2 to produce sulfenyl chloride intermediate .


Molecular Structure Analysis

The molecular structure of Emtricitabine 6’-Disulfide is represented by the formula C16 H18 F2 N6 O4 S4 . It is a neat product, meaning it is in its pure form without any additives or other substances .


Chemical Reactions Analysis

Emtricitabine 6’-Disulfide is an impurity of Emtricitabine synthesis . The chemical reactions involved in its formation are not explicitly mentioned in the sources retrieved.


Physical And Chemical Properties Analysis

Emtricitabine 6’-Disulfide has a molecular weight of 524.609 . The physical and chemical properties specific to Emtricitabine 6’-Disulfide are not explicitly mentioned in the sources retrieved.

Safety And Hazards

Emtricitabine 6’-Disulfide is a controlled product and may require documentation to meet relevant regulations . It is recommended for research use only and not intended for diagnostic or therapeutic use . It can cause irritation to the eyes, skin, and respiratory system .

properties

CAS RN

1246819-86-2

Product Name

Emtricitabine 6'-Disulfide

Molecular Formula

C9H12FN3O2S2

Molecular Weight

277.332

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1

InChI Key

FVBDQZPRPOQFGT-NKWVEPMBSA-N

SMILES

CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F

synonyms

(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide;  (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; 

Origin of Product

United States

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